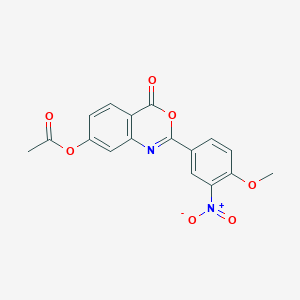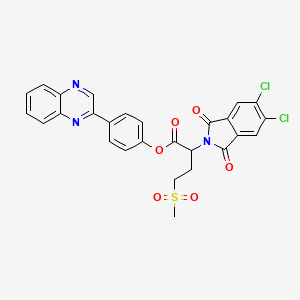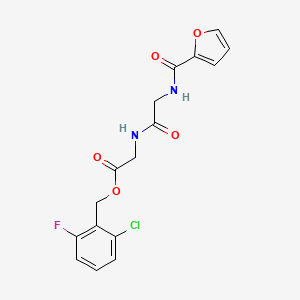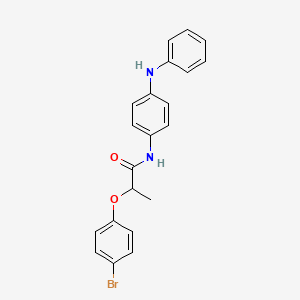
2-(4-methoxy-3-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-7-yl acetate
Vue d'ensemble
Description
2-(4-methoxy-3-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-7-yl acetate, also known as MNBX or NSC745887, is a synthetic compound that belongs to the benzoxazine family. It has been extensively studied for its potential applications in scientific research, particularly in the field of cancer therapy.
Mécanisme D'action
2-(4-methoxy-3-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-7-yl acetate exerts its anticancer effects by targeting multiple signaling pathways involved in cancer cell proliferation and survival. It inhibits the activation of Akt and ERK, two key proteins that promote cell growth and survival. 2-(4-methoxy-3-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-7-yl acetate also downregulates the expression of Bcl-2, an anti-apoptotic protein, and upregulates the expression of Bax, a pro-apoptotic protein. These mechanisms ultimately lead to the induction of apoptosis in cancer cells.
Biochemical and physiological effects:
2-(4-methoxy-3-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-7-yl acetate has been shown to have minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. It has been found to have a high bioavailability and good pharmacokinetic properties, allowing it to effectively reach its target cells. 2-(4-methoxy-3-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-7-yl acetate has also been shown to inhibit the growth of cancer cells in vivo, suggesting its potential as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-methoxy-3-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-7-yl acetate in lab experiments is its potency and selectivity towards cancer cells. This allows for a more targeted approach in cancer research. However, one limitation is the lack of studies on its potential side effects on normal cells and tissues. Further research is needed to fully understand its safety profile.
Orientations Futures
There are several potential future directions for the study of 2-(4-methoxy-3-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-7-yl acetate. One area of interest is its potential use in combination therapy with other anticancer agents. 2-(4-methoxy-3-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-7-yl acetate has been shown to enhance the anticancer effects of cisplatin and doxorubicin, two commonly used chemotherapy drugs. Another potential direction is the development of 2-(4-methoxy-3-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-7-yl acetate derivatives with improved pharmacokinetic properties and selectivity towards cancer cells. Additionally, the use of 2-(4-methoxy-3-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-7-yl acetate in other diseases, such as inflammatory and autoimmune disorders, warrants further investigation.
In conclusion, 2-(4-methoxy-3-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-7-yl acetate is a promising compound with potential applications in cancer therapy. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to fully understand its safety profile and potential use in combination therapy and other diseases.
Applications De Recherche Scientifique
2-(4-methoxy-3-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-7-yl acetate has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It works by inducing apoptosis, or programmed cell death, in cancer cells through the activation of caspase-3 and -9. 2-(4-methoxy-3-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-7-yl acetate has also been found to inhibit the growth and migration of cancer cells by suppressing the expression of matrix metalloproteinase-2 and -9.
Propriétés
IUPAC Name |
[2-(4-methoxy-3-nitrophenyl)-4-oxo-3,1-benzoxazin-7-yl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O7/c1-9(20)25-11-4-5-12-13(8-11)18-16(26-17(12)21)10-3-6-15(24-2)14(7-10)19(22)23/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSHOOQOSCTBTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)OC(=N2)C3=CC(=C(C=C3)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxy-3-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-7-yl acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-oxo-4-({4-[(2-thienylcarbonyl)amino]phenyl}amino)butanoic acid](/img/structure/B4112157.png)
![4-[(2-furylmethyl)amino]-3-(4-morpholinylsulfonyl)-N-phenylbenzamide](/img/structure/B4112160.png)
![2-{4-chloro-5-[(2,3-dihydro-1H-inden-5-ylamino)sulfonyl]-2-methylphenoxy}-N-cyclohexylacetamide](/img/structure/B4112193.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenylbutanamide](/img/structure/B4112207.png)

![4-[(diethylamino)methyl]-5-ethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-furamide](/img/structure/B4112212.png)
![N-[2-(acetylamino)phenyl]-2-(4-bromophenoxy)propanamide](/img/structure/B4112214.png)
![2-[(4-chlorophenyl)thio]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B4112215.png)


![1-[2-(2,4-dichlorophenoxy)propanoyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4112230.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-4-(4-nitrophenoxy)benzamide](/img/structure/B4112244.png)